

Confirmation of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine bioactivity

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Compound of Interest

Compound Name: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

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An In-Depth Technical Guide to the Bioactivity of Benzothiazole-Derived Salt-Inducible Kinase (SIK) Inhibitors

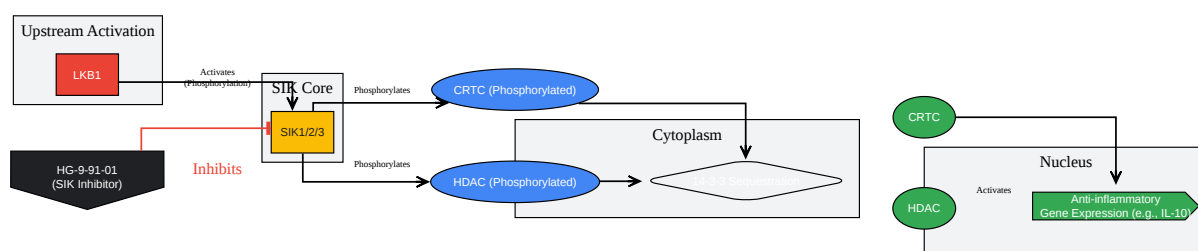
To the research community, the quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. The benzothiazole scaffold has emerged as a privileged structure, giving rise to potent modulators of critical cellular signaling pathways. This guide provides a comprehensive comparison and experimental validation of the bioactivity of a key compound class derived from this scaffold: potent inhibitors of Salt-Inducible Kinases (SIKs), exemplified by the well-characterized tool compound HG-9-91-01.

SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.^[1] They are crucial regulators of a wide range of physiological processes, including metabolism, immune function, and development.^[1] Dysregulation of SIK activity has been implicated in inflammatory diseases, cancer, and metabolic disorders, making them attractive therapeutic targets.^{[2][3]}

Mechanism of Action: The SIK Signaling Axis

SIK activity is primarily regulated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates and activates all three SIK isoforms.^{[4][5]} Once active, SIKs phosphorylate and control the subcellular localization of two key classes of transcriptional regulators: CREB-Regulated Transcription Coactivators (CRTC) and Class IIa Histone Deacetylases (HDACs).^{[1][3]}

Phosphorylation by SIKs causes CRTC and HDACs to bind to 14-3-3 proteins, sequestering them in the cytoplasm and preventing them from activating their target genes in the nucleus.[3][6] Pharmacological inhibition of SIKs breaks this cytoplasmic hold, allowing CRTC and HDACs to translocate to the nucleus. This nuclear influx of CRTC, in particular, drives the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[6][7] This mechanism forms the basis of the therapeutic potential for SIK inhibitors in treating inflammatory and autoimmune diseases.[3][7]



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Caption: SIK Signaling Pathway and Point of Inhibition.

Comparative Bioactivity of Pan-SIK Inhibitors

The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC₅₀) and its selectivity against other kinases. The benzothiazole-derived compound HG-9-91-01 demonstrates potent, single-digit nanomolar inhibition of all three SIK isoforms.[8][9] Its performance can be compared with other widely used SIK inhibitors to provide context for experimental design.

Compound	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Key Features & Selectivity Notes
HG-9-91-01	0.92	6.6	9.6	Potent pan-SIK inhibitor. Also inhibits other kinases with a threonine gatekeeper residue (e.g., Src, BTK, FGF/Ephrin receptors). [8] [9]
YKL-05-099	2.5	1.1	1.1	An analog of HG-9-91-01 developed for increased selectivity and improved pharmacokinetic properties. [10]
GLPG3312	2.0	0.7	0.6	A potent and selective pan-SIK inhibitor that has advanced to clinical investigation. [11]
ARN-3236	-	41	-	A structurally unrelated SIK inhibitor used in comparative studies. [12]

Note: IC50 values can vary slightly between different assay formats and experimental conditions.

Experimental Validation: Protocols for Assessing SIK Inhibition

Confirming the bioactivity of a putative SIK inhibitor requires robust and reproducible assays. Both biochemical and cell-based assays are necessary to build a complete profile of a compound's potency, selectivity, and mechanism of action within a biological system.

Biochemical Kinase Assay (Luminescent)

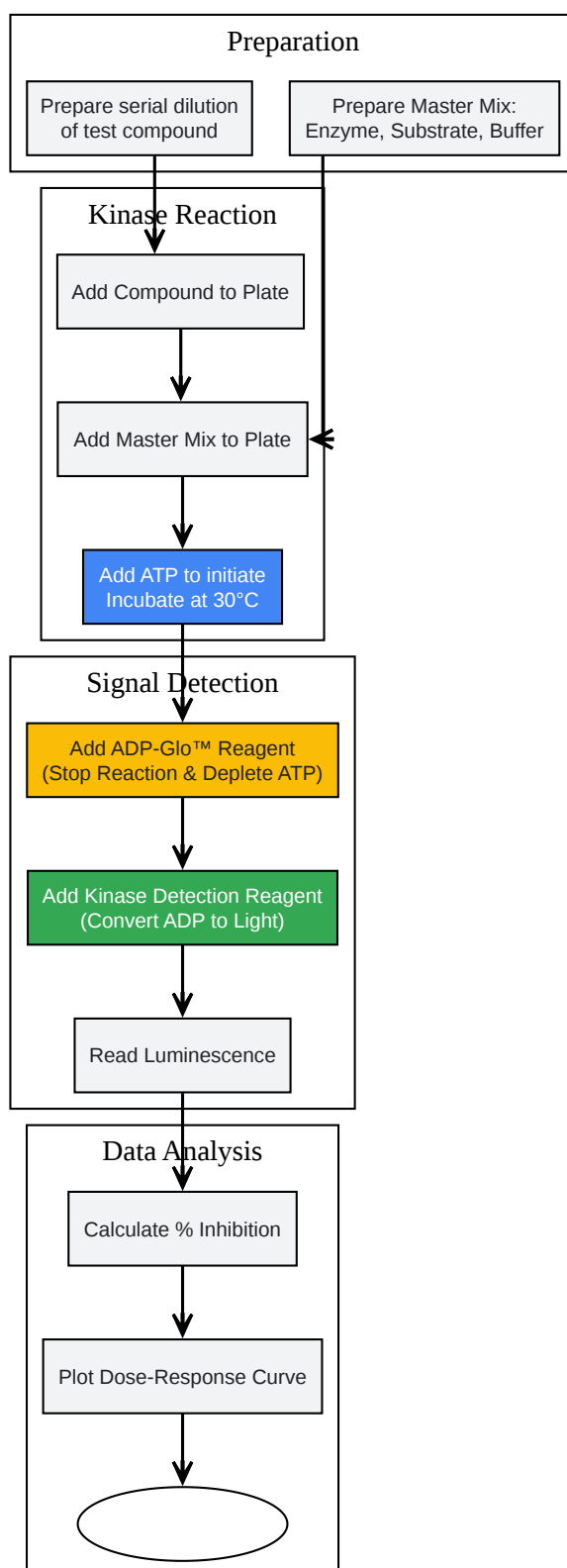
This protocol describes a common method to determine the IC50 of a compound against purified SIK enzyme by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[\[13\]](#)

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent converts the generated ADP into a luminescent signal, which is proportional to kinase activity.

Step-by-Step Protocol:

- **Compound Preparation:** Prepare a serial dilution of the test compound (e.g., HG-9-91-01) in a suitable solvent like DMSO. The final DMSO concentration in the assay should not exceed 1%.[\[13\]](#)
- **Reaction Setup:** In a white 96-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).
- **Enzyme/Substrate Addition:** Add 20 µL of a master mix containing kinase assay buffer, purified recombinant SIK enzyme (e.g., SIK2), and a suitable peptide substrate (e.g., AMARA peptide).[\[11\]](#)[\[13\]](#)
- **Initiate Reaction:** Add 25 µL of ATP solution to each well to start the reaction. Mix gently and incubate at 30°C for a specified time (e.g., 40-60 minutes).

- **Terminate and Deplete ATP:** Add 25 μ L of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and eliminate the remaining ATP.
- **Signal Generation:** Add 50 μ L of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.



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Caption: Workflow for a Luminescent Biochemical Kinase Assay.

Cell-Based Assay: CRTC3 Nuclear Translocation

To confirm that a compound engages SIKs within a cellular context, a translocation assay is highly effective. SIK inhibition prevents the phosphorylation of CRTC3, allowing it to move from the cytoplasm into the nucleus.^[14] This event can be visualized and quantified using immunofluorescence microscopy.

Principle: Macrophages are treated with the test compound, fixed, and then stained with an antibody specific for CRTC3 and a nuclear counterstain (e.g., DAPI). The degree of colocalization between the CRTC3 signal and the nuclear signal indicates the extent of SIK inhibition.

Step-by-Step Protocol:

- **Cell Culture:** Plate primary macrophages or a suitable cell line (e.g., RAW 264.7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the SIK inhibitor (or vehicle control) for a defined period (e.g., 1-2 hours).
- **Fixation:** Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash again with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
- **Primary Antibody Staining:** Incubate the cells with a primary antibody against CRTC3 diluted in blocking buffer overnight at 4°C.
- **Secondary Antibody Staining:** Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.

- Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides.
- Image Acquisition & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of the CRT3 signal across multiple cells for each treatment condition. An increase in this ratio indicates SIK inhibition.

Conclusion

The benzothiazole scaffold is central to a class of highly potent pan-SIK inhibitors, including the valuable tool compound HG-9-91-01. These molecules exert their anti-inflammatory effects by blocking SIK-mediated phosphorylation of CRTCs and HDACs, leading to increased nuclear transcription of key regulatory genes like IL-10. The validation of novel SIK inhibitors requires a dual approach: precise biochemical assays to determine potency against the purified enzymes and cell-based assays, such as CRTC translocation, to confirm target engagement and mechanistic action in a physiological context. This guide provides the comparative data and foundational protocols necessary for researchers to confidently explore the bioactivity of this important class of kinase inhibitors.

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